![molecular formula C15H17NO4S2 B13512985 5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a bithiophene core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Carboxylation: The carboxylic acid group can be introduced through various methods, such as carboxylation of a suitable precursor or through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amines, amides.
Scientific Research Applications
Chemistry
In organic synthesis, 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid can be used as a building block for more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry
In materials science, the bithiophene core could be utilized in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
5’-Amino-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
5’-{[(Methoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid: Features a different protecting group, which may affect its reactivity and stability.
Uniqueness
The presence of the Boc protecting group in 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid provides unique advantages in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted reactions.
Properties
Molecular Formula |
C15H17NO4S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(5-methylthiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO4S2/c1-8-5-6-10(22-8)9-7-21-12(11(9)13(17)18)16-14(19)20-15(2,3)4/h5-7H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
OASAGXIOLFREFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=C2C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


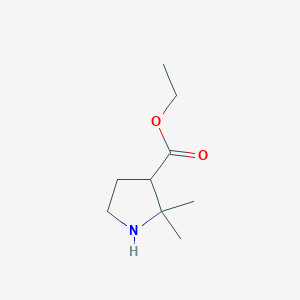
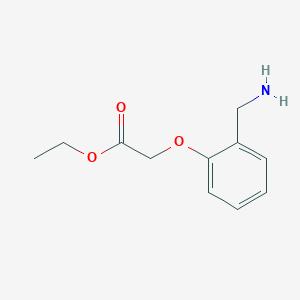
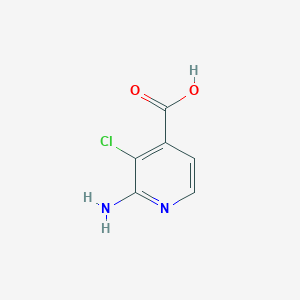
![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)
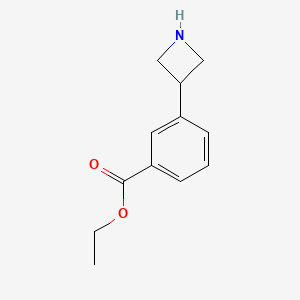
![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
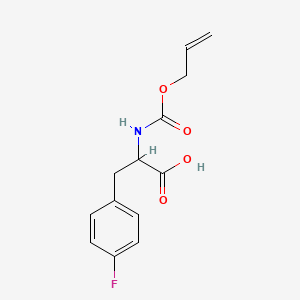
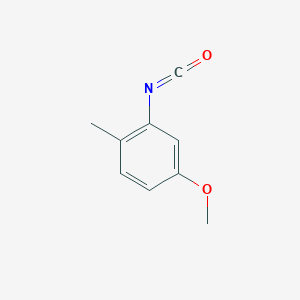
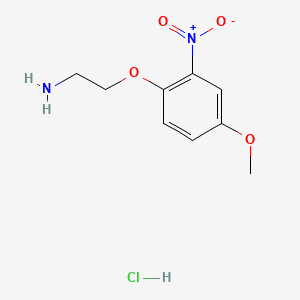
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
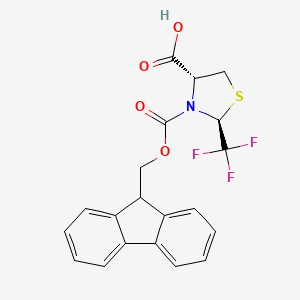
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
